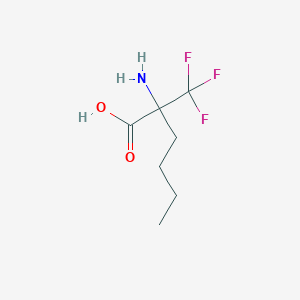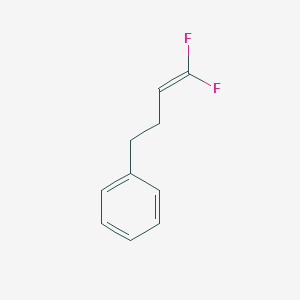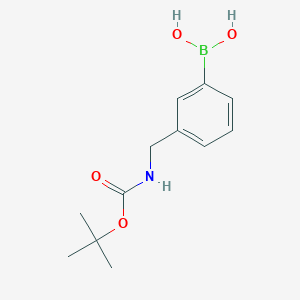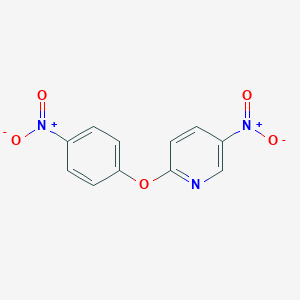
Bis(methyldimethoxysilyl)methane
概要
説明
Bis(methyldimethoxysilyl)methane: is an organosilicon compound with the chemical formula C7H20O4Si2 . It is also known by its synonym 2,2,4,4-tetramethoxy-1,3-disilapentane . This compound is part of the organomethoxysilane family and is primarily used as a chemical intermediate in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Bis(methyldimethoxysilyl)methane can be synthesized through the reaction of silane, 1,1’-methylenebis[1,1-dichloro-1-methyl-] with sodium methoxide . This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The reaction is monitored to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Bis(methyldimethoxysilyl)methane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form methanol and silanol derivatives.
Condensation: Can form siloxane bonds through condensation reactions with other silanol-containing compounds.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the presence of an acid or base catalyst.
Condensation: Silanol-containing compounds under acidic or basic conditions.
Major Products Formed:
Hydrolysis: Methanol and silanol derivatives.
Condensation: Siloxane polymers.
科学的研究の応用
Bis(methyldimethoxysilyl)methane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
作用機序
The mechanism of action of bis(methyldimethoxysilyl)methane involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, it forms methanol and silanol derivatives, which can further react to form siloxane bonds. These reactions are facilitated by the presence of moisture and catalysts, leading to the formation of stable silicon-oxygen-silicon (Si-O-Si) linkages .
類似化合物との比較
- Bis(3-triethoxysilylpropyl)carbonate
- Bis(3-trimethoxysilylpropyl)fumarate
- Bis(ethoxydimethylsilyl)methane
- Bis(trimethoxysilylethyl)benzene
- Bis(trimethylsilyl)itaconate
Uniqueness: Bis(methyldimethoxysilyl)methane is unique due to its specific structure, which allows it to form stable siloxane bonds through hydrolysis and condensation reactions. This property makes it highly valuable in the synthesis of silicone-based materials and in various industrial applications .
特性
IUPAC Name |
[dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20O4Si2/c1-8-12(5,9-2)7-13(6,10-3)11-4/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSRZWOEDXOVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C[Si](C)(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18297-79-5 | |
| Record name | 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)


![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)
![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)


![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B180472.png)
![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)

![Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B180475.png)



